molecular formula C19H22O3 B14656120 1,5-Bis(2-methoxyphenyl)pentan-3-one CAS No. 41973-43-7

1,5-Bis(2-methoxyphenyl)pentan-3-one

Cat. No.: B14656120
CAS No.: 41973-43-7
M. Wt: 298.4 g/mol
InChI Key: PVFQUANUACFEAZ-UHFFFAOYSA-N
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Description

1,5-Bis(2-methoxyphenyl)pentan-3-one is an organic compound with the molecular formula C19H22O3 It is a derivative of pentanone with two methoxyphenyl groups attached to the first and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(2-methoxyphenyl)pentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation reaction. In this method, 2-methoxybenzaldehyde is reacted with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is typically stirred at room temperature, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent purification systems and controlled reaction environments are essential to ensure consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-methoxyphenyl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Bis(2-methoxyphenyl)pentan-3-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In cancer cells, 1,5-Bis(2-methoxyphenyl)pentan-3-one induces apoptosis by activating endoplasmic reticulum stress pathways. This leads to the activation of caspase cascades, ultimately resulting in cell death. The methoxy groups play a crucial role in facilitating these molecular interactions .

Comparison with Similar Compounds

1,5-Bis(2-methoxyphenyl)pentan-3-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific molecular interactions and biological effects.

Properties

CAS No.

41973-43-7

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

1,5-bis(2-methoxyphenyl)pentan-3-one

InChI

InChI=1S/C19H22O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-10H,11-14H2,1-2H3

InChI Key

PVFQUANUACFEAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)CCC2=CC=CC=C2OC

Origin of Product

United States

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